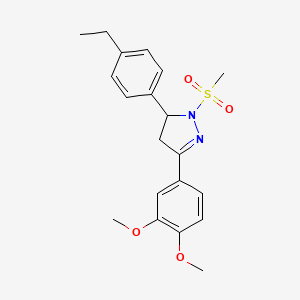
3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3,4-Dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a five-membered ring containing two nitrogen atoms and various functional groups, positions it as a significant candidate in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features:
- Aryl substituents at the 3 and 5 positions of the pyrazole ring.
- A methylsulfonyl group , which enhances its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H22N2O4S |
| Molecular Weight | 358.44 g/mol |
| IUPAC Name | This compound |
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities. The following sections summarize key findings regarding the biological activities of this specific compound.
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells.
- Mechanism of Action : Molecular docking studies suggest strong binding affinity to proteins involved in cancer progression and inflammation pathways. The compound may induce apoptosis through caspase activation pathways.
Anti-inflammatory Activity
The compound has shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in vitro. In one study, it demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.
Antimicrobial Activity
The antimicrobial properties of this pyrazole derivative were evaluated against various bacterial strains and fungi. Results indicated effective inhibition against:
- Bacillus subtilis
- E. coli
- Aspergillus niger
Case Studies
- Combination Therapy with Doxorubicin : A study evaluated the synergistic effects of combining this pyrazole derivative with doxorubicin in treating breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved therapeutic strategies.
- EGFR Kinase Inhibition : Another research focused on designing pyrazole derivatives as EGFR kinase inhibitors. The compound exhibited significant inhibitory activity with an IC₅₀ comparable to established inhibitors like erlotinib.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-14-6-8-15(9-7-14)18-13-17(21-22(18)27(4,23)24)16-10-11-19(25-2)20(12-16)26-3/h6-12,18H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOWBKGHBDPMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














